molecular formula C30H58O3 B12649298 Dodecyl (R)-12-hydroxyoleate CAS No. 93980-68-8

Dodecyl (R)-12-hydroxyoleate

Cat. No.: B12649298
CAS No.: 93980-68-8
M. Wt: 466.8 g/mol
InChI Key: RAPSKERQUJHWAM-PYCFMQQDSA-N
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Description

Dodecyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol, a fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of Dodecyl ®-12-hydroxyoleate often involves continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dodecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecyl ®-12-hydroxyoleate peroxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Dodecyl ®-12-hydroxyoleate peroxide.

    Reduction: Dodecyl ®-12-hydroxyoleate alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.

Mechanism of Action

The mechanism of action of Dodecyl ®-12-hydroxyoleate primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their interaction and stabilization.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.

    Dodecyl sulfate-based ionic liquids: These compounds share the dodecyl group but have different ionic properties.

Uniqueness

Dodecyl ®-12-hydroxyoleate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts additional functionality and reactivity compared to other surfactants. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

93980-68-8

Molecular Formula

C30H58O3

Molecular Weight

466.8 g/mol

IUPAC Name

dodecyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18-

InChI Key

RAPSKERQUJHWAM-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

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